

# upstream regulators of microRNA-140 expression

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MU140

Cat. No.: B1193150

[Get Quote](#)

An In-depth Technical Guide on the Upstream Regulators of microRNA-140 Expression

For Researchers, Scientists, and Drug Development Professionals

## Introduction

MicroRNA-140 (miR-140) is a small non-coding RNA molecule that plays a crucial role in the development and homeostasis of various tissues, particularly cartilage. Its expression is tightly regulated, and dysregulation has been implicated in several diseases, including osteoarthritis and cancer. Understanding the upstream regulatory mechanisms that control miR-140 expression is paramount for developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the key transcription factors, signaling pathways, and epigenetic modifications that govern miR-140 expression, supported by quantitative data, detailed experimental protocols, and visual diagrams.

## Transcriptional Regulation of miR-140

The transcription of the MIR140 gene, which encodes for both miR-140-5p and miR-140-3p, is a primary control point for its expression. Several key transcription factors have been identified to directly bind to the promoter region of MIR140 and modulate its transcription.

## SOX9: The Master Regulator in Chondrocytes

The SRY-box transcription factor 9 (SOX9) is a critical regulator of chondrogenesis and has been identified as a major transcriptional activator of miR-140 in cartilage.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Mechanism of Action: SOX9 directly binds to specific consensus sequences within the promoter region of the MIR140 gene, driving its expression.[4] Studies have identified SOX9 binding sites upstream of the primary miR-140 transcript.[4] The activity of SOX9 in regulating miR-140 is further enhanced by the presence of co-factors L-Sox5 and Sox6, which strengthen the dimeric activity of SOX9 on the miR-140 promoter.[5]
- Signaling Pathway:



[Click to download full resolution via product page](#)

SOX9-mediated transcriptional activation of miR-140.

## Estrogen Receptor $\alpha$ (ER $\alpha$ ): A Repressor in Breast Cancer

In the context of breast cancer, Estrogen Receptor  $\alpha$  (ER $\alpha$ ) signaling has been shown to down-regulate miR-140 expression.[1][4]

- Mechanism of Action: Upon stimulation with estrogen, ER $\alpha$  binds to a specific estrogen response element (ERE) located in the promoter region of the MIR140 gene.[1] This binding leads to the suppression of miR-140 transcription.[1]
- Signaling Pathway:



[Click to download full resolution via product page](#)

## p53: An Indirect Regulator

The tumor suppressor protein p53 is a master regulator of numerous microRNAs. While some studies have shown that activation of p53 by agents like doxorubicin can lead to an up-regulation of miR-140 in certain cell types, there is currently no conclusive evidence from ChIP-

seq data to suggest that p53 directly binds to the MIR140 promoter to regulate its transcription. [2][4] The observed changes in miR-140 expression upon p53 activation are likely indirect effects mediated by other p53-target genes.

## Regulation of miR-140 by Signaling Pathways

The expression of miR-140 is also intricately controlled by major signaling pathways that are fundamental to development and disease.

### TGF- $\beta$ and BMP Signaling

Transforming growth factor-beta (TGF- $\beta$ ) and Bone Morphogenetic Protein (BMP) signaling pathways, which are crucial for skeletal development and tissue homeostasis, have been shown to modulate miR-140 expression.

- Mechanism of Action: The effects of TGF- $\beta$  and BMP on miR-140 are context-dependent. In some instances, these pathways can influence the expression of SOX9, thereby indirectly regulating miR-140. For example, miR-140-5p has been found to inhibit osteogenic lineage commitment by directly targeting BMP2. [6] Conversely, in osteoarthritis, there is a decreased binding affinity of SMAD-3, a key component of the TGF- $\beta$  pathway, on a hypermethylated miR-140-5p regulatory region. [7]
- Signaling Pathway Overview:



[Click to download full resolution via product page](#)

Interplay between TGF-β/BMP signaling and miR-140.

## Epigenetic Regulation of miR-140

Epigenetic modifications provide another layer of control over miR-140 expression, primarily through DNA methylation and histone modifications.

### DNA Methylation

Hypermethylation of CpG islands in the promoter region of the MIR140 gene has been associated with its transcriptional silencing.

- Mechanism of Action: In osteoarthritis, specific CpG sites in the regulatory region of miR-140 are hypermethylated, leading to a down-regulation of miR-140-5p expression in chondrocytes. [7]Treatment with the DNA methyltransferase inhibitor 5-Aza-2'-deoxycytidine (5-AzadC) can reverse this hypermethylation and restore miR-140-5p expression. [7]

## Histone Modifications

Post-translational modifications of histones can alter chromatin structure and accessibility, thereby influencing gene expression.

- Mechanism of Action: The expression of miR-140 can be modulated by histone deacetylase (HDAC) inhibitors, such as Trichostatin A (TSA). [1][8]Treatment with TSA has been shown to alter the expression profile of multiple miRNAs, including miR-140, in cancer cells. [1]This suggests that histone acetylation plays a role in regulating miR-140 transcription. Active chromatin marks, such as H3K4me3 and H3K27ac, are generally associated with active gene transcription and are likely present at the MIR140 locus in cells where it is highly expressed. [9][10]

## Quantitative Data Summary

The following tables summarize the quantitative effects of various upstream regulators on miR-140 expression.

| Regulator          | Cell Type/System | Effect on miR-140 Expression | Fold Change                                           | Reference |
|--------------------|------------------|------------------------------|-------------------------------------------------------|-----------|
| SOX9               | ATDC5 cells      | Activation                   | ~4-fold increase                                      | [4]       |
| Human chondrocytes | Activation       | -                            | [3]                                                   |           |
| Estrogen (E2)      | MCF-7 cells      | Repression                   | -                                                     | [11]      |
| 5-AzadC            | OA chondrocytes  | Activation                   | Significant upregulation                              | [7]       |
| Trichostatin A     | MCF-7TN-R cells  | Altered expression           | Significant up- and down-regulation of various miRNAs | [1]       |

| Signaling Pathway | Context            | Effect on miR-140 Expression                                       | Reference |
|-------------------|--------------------|--------------------------------------------------------------------|-----------|
| TGF-β             | Osteoarthritis     | Complex regulation, decreased SMAD-3 binding with hypermethylation | [7]       |
| BMP               | Osteogenic lineage | miR-140-5p inhibits by targeting BMP2                              | [6]       |

## Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the upstream regulation of miR-140.

### Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the *in vivo* binding of a transcription factor to the MIR140 promoter.

- Experimental Workflow:



[Click to download full resolution via product page](#)

Chromatin Immunoprecipitation (ChIP) workflow.

- Protocol:

- Cross-linking: Treat cultured cells (e.g., chondrocytes or breast cancer cells) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
- Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors to release the nuclei.
- Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
- Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-SOX9, anti-ERα) or a negative control IgG.
- Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
- DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.

- Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers flanking the putative binding site in the MIR140 promoter or by next-generation sequencing (ChIP-seq) for genome-wide analysis. [6][7]

## Luciferase Reporter Assay

This assay is used to quantify the effect of a transcription factor or signaling pathway on the transcriptional activity of the MIR140 promoter.

- Experimental Workflow:



[Click to download full resolution via product page](#)

Luciferase reporter assay workflow.

- Protocol:

- Reporter Construct Generation: Clone the promoter region of the human or mouse MIR140 gene into a luciferase reporter vector (e.g., pGL3-Basic).
- Cell Culture and Transfection: Seed cells (e.g., HEK293T or relevant cell line) in a 96-well plate. Co-transfect the cells with:
  - The MIR140 promoter-luciferase reporter construct.
  - An expression vector for the transcription factor of interest (e.g., pcDNA3-SOX9) or an empty vector control.
  - A Renilla luciferase vector for normalization of transfection efficiency.
- Treatment (Optional): If studying a signaling pathway, treat the cells with the appropriate ligand (e.g., TGF- $\beta$ 1, BMP2, or Estradiol) or inhibitor.
- Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.

- Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. Compare the relative luciferase activity between different experimental conditions. [12]

## Quantitative Real-Time PCR (qRT-PCR) for miR-140 Expression

This protocol is used to quantify the relative expression levels of mature miR-140.

- Experimental Workflow:



[Click to download full resolution via product page](#)

qRT-PCR for miRNA expression workflow.

- Protocol:

- Total RNA Extraction: Extract total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit).
- Reverse Transcription (RT): Perform reverse transcription using a miRNA-specific stem-loop RT primer for miR-140-5p or miR-140-3p and a reverse transcriptase (e.g., TaqMan MicroRNA Reverse Transcription Kit).
- Quantitative PCR (qPCR): Perform real-time PCR using a forward primer specific to the mature miR-140 sequence, a universal reverse primer, and a TaqMan probe. Use a small nuclear RNA (e.g., U6 snRNA) as an endogenous control for normalization.
- Data Analysis: Calculate the relative expression of miR-140 using the comparative Ct ( $\Delta\Delta Ct$ ) method. The fold change in expression is calculated as  $2^{-\Delta\Delta Ct}$ .

## Conclusion

The expression of miR-140 is under the tight control of a complex network of upstream regulators. The transcription factor SOX9 acts as a master activator in chondrocytes, while ER $\alpha$  represses its expression in breast cancer. Signaling pathways such as TGF- $\beta$  and BMP, along with epigenetic modifications like DNA methylation and histone acetylation, further fine-tune miR-140 levels in a context-dependent manner. A thorough understanding of these regulatory mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of targeted therapies for diseases associated with miR-140 dysregulation. Future research should continue to unravel the intricate interplay between these regulatory layers to fully elucidate the control of miR-140 expression in health and disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Doxorubicin inhibits miR-140 expression and upregulates PD-L1 expression in HCT116 cells, opposite to its effects on MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Expression Profiling and Functional Network Analysis of p53-Regulated MicroRNAs in HepG2 Cells Treated with Doxorubicin | PLOS One [journals.plos.org]
- 3. MicroRNAs in doxorubicin-induced cardiotoxicity: The DNA damage response [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Doxorubicin inhibits miR-140 expression and upregulates PD-L1 expression in HCT116 cells, opposite to its effects on MDA-MB-231 cells | Semantic Scholar [semanticscholar.org]
- 6. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutlin-3a activates p53 to both down-regulate inhibitor of growth 2 and up-regulate mir-34a, mir-34b, and mir-34c expression, and induce senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Integrated analysis of miRNA and mRNA expression profiles in p53-edited PFF cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [upstream regulators of microRNA-140 expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193150#upstream-regulators-of-microrna-140-expression]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)